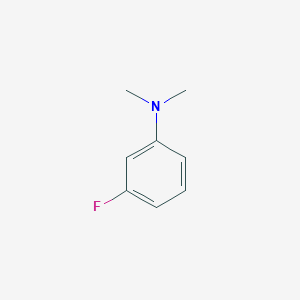
3-Fluoro-N,N-dimethylaniline
Vue d'ensemble
Description
3-Fluoro-N,N-dimethylaniline (3-F-DMAn) is an organic compound with a wide range of applications in both research and industry. It is a colorless liquid with a pungent odor and has been used as a flavoring agent, an insecticide, and a solvent. 3-F-DMAn is also used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and fragrances. In addition, 3-F-DMAn has been studied for its potential therapeutic applications, including its ability to modulate cellular signaling pathways and to act as an antioxidant.
Applications De Recherche Scientifique
Photophysical Properties and Applications
Fluorescent Amino Acids : 3-Fluoro-N,N-dimethylaniline has been studied for its potential in the development of fluorescent amino acids. The selective incorporation of such compounds into proteins can be a powerful tool for studying protein structure, dynamics, and interactions both in vitro and in vivo, as demonstrated by the successful encoding of a fluorescent amino acid in yeast for studying protein unfolding (Summerer et al., 2006).
Electronic Spectra and Excited-State Dynamics : Research on this compound has focused on understanding its electronic transitions and excited-state dynamics, particularly for applications in fluorescence and charge transfer studies. For example, studies have examined the photo-induced intramolecular charge transfer and dual fluorescence exhibited by this compound (Fujiwara et al., 2013).
Material Science and Chemical Synthesis
Polymer Science : In the field of polymer science, derivatives of this compound have been used in the synthesis of polyamides and polyimides. These polymers exhibit high glass transition temperatures, indicating their potential use in advanced materials (Liaw et al., 2002).
Photostabilizing Effects : The photostabilizing effects of certain substituents on this compound have been studied, providing insights that could be useful in designing less phototoxic drugs, particularly fluorinated ones (Protti et al., 2012).
Squaraine Chemistry : In squaraine chemistry, mixtures involving this compound have been synthesized for their xerographic properties. This research has implications for improving photosensitivity in certain compositions (Law et al., 1988).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as 3,4-dimethylaniline have been found to interact with enzymes like nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .
Mode of Action
Studies on related compounds suggest that these molecules undergo ultrafast h-atom loss upon absorption of an ultraviolet photon . The number and position of methyl substituents on both the aromatic ring and amine functional group can alter this behavior .
Biochemical Pathways
The related compound, 3,4-dimethylaniline, has been found to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , suggesting potential involvement in nucleotide metabolism.
Pharmacokinetics
The compound is known to be a small molecule with a molecular weight of 13917 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds have been found to cause changes at the molecular level, such as h-atom loss .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-N,N-dimethylaniline. For instance, the compound’s photofragment appearance times and excited state relaxation pathways can be influenced by the absorption of ultraviolet photons .
Analyse Biochimique
Biochemical Properties
3-Fluoro-N,N-dimethylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with flavin-containing monooxygenase 3 (FMO3), an enzyme that catalyzes the N-oxygenation of primary, secondary, and tertiary amines . This interaction is crucial for the metabolism of various xenobiotics and drugs. The compound’s interaction with FMO3 involves the formation of an N-oxide, which is an essential step in the detoxification process .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the basicity of nitrogen-containing functional groups, which in turn impacts the reactivity of the nitrogen lone pair . This modulation can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with FMO3 involves the oxidation of the nitrogen atom, leading to the formation of an N-oxide . This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the oxidation process. Additionally, the compound can influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression . These changes are often dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by FMO3 . The enzyme catalyzes the N-oxygenation of the compound, leading to the formation of an N-oxide. This metabolic transformation is crucial for the detoxification and elimination of the compound from the body. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as lipophilicity and molecular size, which determine its ability to penetrate different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization, as different cellular environments provide distinct biochemical contexts for its interactions .
Propriétés
IUPAC Name |
3-fluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDGNMXIOGQCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343025 | |
| Record name | 3-Fluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2107-43-9 | |
| Record name | 3-Fluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



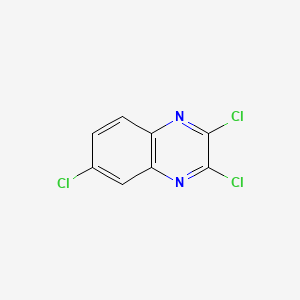
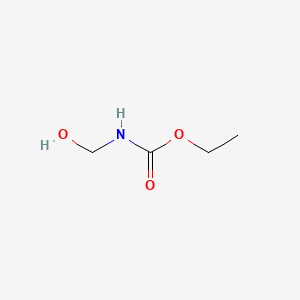
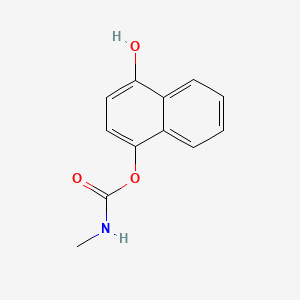
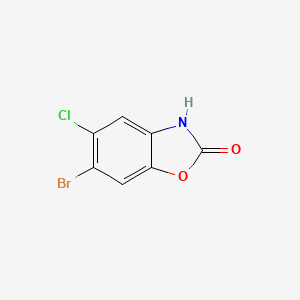
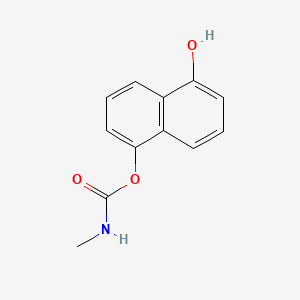

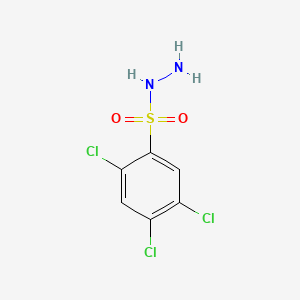
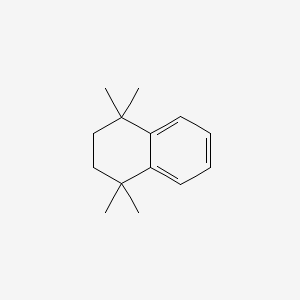
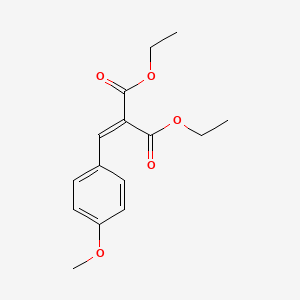


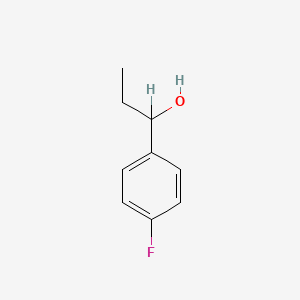
![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)
